AT-Selective DNA Binding vs. Ellipticine: Sequence-Specific Intercalation Advantage
The indoloquinoxaline derivative 6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (compound 3b) exhibits strong preferential binding to alternating AT polynucleotide sequences, a property absent in the structurally related clinical anticancer drug ellipticine. Fluorescence titrations in poly(dA-dT)·(dA-dT) showed a ~5-fold fluorescence enhancement for compound 3b, while fluorescence was quenched in GC sequences. In contrast, ellipticine fluorescence was quenched in both AT and GC environments, indicating no sequence discrimination [1]. Complementary ¹H-NMR studies on the self-complementary oligonucleotide d(CGCGATCGCG)₂ demonstrated that the indoloquinoxaline derivative binds preferentially at the central AT base-pair step with a defined primary site, whereas ellipticine and its 2,3-dimethyl analog showed no strong base preferences under identical 500 MHz NMR conditions [2].
| Evidence Dimension | DNA base-sequence binding specificity |
|---|---|
| Target Compound Data | 6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (3b): ~5-fold fluorescence enhancement in poly(dA-dT)·(dA-dT); quenched in poly(dG-dC)·(dG-dC); defined primary AT binding site by ¹H-NMR. |
| Comparator Or Baseline | Ellipticine: fluorescence quenched in both AT and GC polynucleotides; no strong base preferences by ¹H-NMR under identical conditions. |
| Quantified Difference | Qualitative sequence selectivity (AT vs. GC) present in indoloquinoxaline derivative 3b; completely absent in ellipticine. |
| Conditions | Fluorescence titration using poly(dA-dT)·(dA-dT) and poly(dG-dC)·(dG-dC) polynucleotides; ¹H-NMR at 500 MHz with decadeoxyribonucleotide d(CGCGATCGCG)₂ at 25°C. |
Why This Matters
Sequence-specific DNA targeting enables design of ligands with predictable genomic binding profiles, reducing off-target intercalation and enabling tailored therapeutic or probe development that is impossible with non-selective agents like ellipticine.
- [1] Zegar I, Gräslund A, Bergman J, Eriksson M, Nordén B. Interaction of ellipticine and an indolo[2,3b]-quinoxaline derivative with DNA and synthetic polynucleotides. Chemico-Biological Interactions. 1989;72(3):277-293. DOI: 10.1016/0009-2797(89)90004-5. View Source
- [2] Patel N, Bergman J, Gräslund A. 1H-NMR studies of the interaction between a self-complementary deoxyoligonucleotide duplex and indolo[2,3-b]quinoxaline derivatives active against herpes virus. European Journal of Biochemistry. 1991;197(3):597-604. DOI: 10.1111/j.1432-1033.1991.tb15949.x. View Source
